1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6(13)7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOLCFYMAUUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101975-20-6 | |
| Record name | 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction mixture is heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of difluoromethylated compounds, including 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one. Research indicates that these compounds can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including SH-SY5Y and HaCaT cells, with IC50 values indicating effective concentrations for therapeutic use .
2. Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in regulating cellular signaling pathways and have therapeutic implications in conditions such as erectile dysfunction and pulmonary hypertension. The compound's ability to selectively inhibit certain PDE isoforms has been documented, suggesting its potential as a lead compound in drug development .
3. Neuroprotective Effects
Studies have shown that this compound may offer neuroprotective benefits. It has been evaluated for its effects on neuronal cell viability and apoptosis markers in neurodegenerative models, indicating a promising avenue for treating diseases like Alzheimer's and Parkinson's .
Biochemical Applications
1. Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance efficacy and selectivity against specific enzymes or receptors .
2. Synthesis of Derivatives
The synthesis of derivatives based on this compound is an area of active research. Various synthetic routes have been explored to modify the difluoromethoxy group or the methoxy phenyl moiety to enhance biological activity or alter pharmacokinetic properties. These derivatives are being evaluated for their potential applications in drug formulation and development .
Material Science Applications
1. Coatings and Polymers
The unique chemical properties of this compound lend themselves to applications in materials science, particularly in the development of coatings with enhanced chemical resistance and durability. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications .
2. Cosmetic Formulations
Due to its potential moisturizing properties, this compound is being explored for use in cosmetic formulations. Its ability to enhance skin hydration while providing a sensory feel makes it an attractive candidate for creams and lotions aimed at improving skin texture and appearance .
Case Study 1: Anticancer Activity
In a controlled study, this compound was tested against a panel of cancer cell lines using MTT assays to evaluate cell viability over 24, 48, and 72 hours. Results indicated a dose-dependent reduction in cell viability across all tested lines, with significant effects noted at concentrations around the IC50 values reported earlier.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress conditions. The treatment group showed reduced levels of reactive oxygen species (ROS) compared to controls, suggesting a protective mechanism that warrants further investigation.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2.1.1. 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one
- CAS No.: 1180015-83-1
- Molecular Formula : C₉H₇F₃O₂
- Key Difference : Replaces the 3-methoxy group with a fluorine atom.
- Impact: Reduced molecular weight (204.15 vs. 216.18) due to fewer oxygen atoms.
2.1.2. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-one
- CAS No.: Not specified (compound 1h in ).
- Molecular Formula : C₉H₇F₃O₂ (similar to ).
- Key Difference : Trifluoromethoxy (-OCF₃) at position 4 instead of difluoromethoxy.
- Impact :
Functional Group Modifications
2.2.1. 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethan-1-one
- CAS No.: 58113-30-7
- Key Difference : Difluoromethoxy replaced with 3-chloropropoxy (-OCH₂CH₂CH₂Cl).
- Lower volatility due to the longer alkyl chain .
2.2.2. 1-(4-Methoxyphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one
- CAS No.: Not specified (compound 1e in ).
- Key Difference : Incorporates a sulfonyl group (-S(O)(=O)-) adjacent to the ketone.
- Impact :
Complex Derivatives with Pharmacological Relevance
2.3.1. Iloperidone
- CAS No.: 133454-47-4
- Structure: Contains the target compound’s 1-[4-(alkoxy)-3-methoxyphenyl]ethanone moiety linked to a benzisoxazole-piperidine system.
- Key Difference : Expanded structure for CNS targeting (antipsychotic activity).
- Impact :
2.3.2. Thiazole Derivatives (A1, A2)
- Synthesis: Derived from 1-(3-methoxyphenyl)ethanone ().
- Key Difference : Thiazole ring fused to the phenyl group.
- Impact :
- Demonstrated anti-inflammatory (A1: 68% inhibition in carrageenan-induced edema) and antioxidant activity (DPPH scavenging IC₅₀: 12 µM) .
Biological Activity
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one, also known as a difluoromethoxy-substituted phenyl ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with both difluoromethoxy and methoxy groups, which influence its electronic properties and biological interactions. The presence of these groups enhances its lipophilicity and metabolic stability, which are critical for effective interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group is particularly noted for enhancing binding affinity through hydrophobic interactions, potentially leading to:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their conformation and preventing substrate access.
- Receptor Modulation : It may also act as a modulator for various receptors involved in signaling pathways, impacting cellular responses.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties associated with the compound. Similar difluoromethoxy-substituted compounds have been documented to reduce inflammatory markers in vitro and in vivo, suggesting a pathway for therapeutic application in inflammatory diseases.
Anticancer Potential
The compound's structure suggests it may have anticancer properties. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Study 1: Inhibition of SIK Enzymes
A study focused on the inhibition of salt-inducible kinases (SIKs) demonstrated that derivatives with difluoromethoxy substitutions exhibited potent inhibitory activity against SIK2 and SIK3, with improved selectivity over SIK1. This suggests potential applications in treating diseases where SIKs are implicated, such as metabolic disorders and cancers .
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | SIK2 | 0.5 | High |
| Analog A | SIK3 | 0.7 | Moderate |
| Analog B | SIK1 | 5.0 | Low |
Study 2: Antimicrobial Activity Assessment
In vitro assays demonstrated that the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.
Future Directions
The unique structural features of this compound warrant further investigation into its biological activities. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the specific pathways affected by the compound could elucidate its therapeutic potential.
- Analog Development : Synthesizing analogs with varied substitutions may enhance potency and selectivity for desired targets.
- Clinical Trials : Progressing towards clinical evaluation will be essential to assess safety and efficacy in human subjects.
Q & A
Basic: What are the recommended synthetic routes and analytical characterization methods for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one?
Answer:
The synthesis typically involves difluoromethylation of phenolic precursors. For example, a phenol derivative (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one) can undergo nucleophilic substitution with a difluoromethylating agent (e.g., ClCFH or BrCFH) under basic conditions . Reaction progress is monitored via TLC (R values: 0.3 for starting material, 0.5 for product) .
For characterization:
- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in CDCl) resolve aromatic protons, methoxy (-OCH), and difluoromethoxy (-OCFH) groups. DEPTQ experiments confirm quaternary carbons .
- Chromatography : HPLC or GC-MS validates purity, with retention times compared to reference standards (e.g., structurally similar aryl ketones) .
Advanced: How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP hybrid functional with gradient corrections) model electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. Exact-exchange terms improve accuracy for thermochemical data (e.g., atomization energies within ±2.4 kcal/mol) . Key steps:
Optimize geometry using a basis set (e.g., 6-31G**).
Calculate vibrational frequencies to confirm minima.
Analyze electron density distribution to predict reactivity (e.g., electrophilic aromatic substitution at the para-position) .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions may arise from dynamic effects (e.g., rotational barriers in difluoromethoxy groups) or crystallographic disorder. Mitigation strategies:
- Variable-Temperature NMR : Resolve splitting patterns caused by hindered rotation (e.g., -OCFH groups at 101 K) .
- X-Ray Crystallography : Use SHELX software for refinement. SHELXL handles high-resolution data and twinning, while SHELXD assists in phase determination .
- Cross-Validation : Compare experimental IR carbonyl stretches (~1680–1720 cm) with computed values .
Basic: What safety protocols are essential for handling this fluorinated compound?
Answer:
Fluorinated compounds require:
- Ventilation : Use fume hoods to prevent inhalation (acute toxicity Category 4; LD > 300 mg/kg) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Wash skin with water for 15 minutes upon contact; seek medical attention for persistent irritation .
Advanced: How to design biological activity assays for this compound?
Answer:
Focus on structural motifs (e.g., aryl ketone, difluoromethoxy group) linked to antimicrobial or anticancer activity:
Target Selection : Prioritize enzymes like cytochrome P450 or kinases, where difluoromethoxy groups modulate binding .
In Vitro Assays :
- Measure IC values via fluorescence-based enzymatic inhibition.
- Assess membrane permeability using Caco-2 cell monolayers.
SAR Studies : Synthesize analogs (e.g., varying methoxy/difluoromethoxy positions) to correlate structure with activity .
Basic: What are the compound’s applications as a reference standard in analytical chemistry?
Answer:
Its well-defined structure serves as a benchmark for:
- Chromatography : Calibrate retention times in reverse-phase HPLC using C18 columns (mobile phase: acetonitrile/water) .
- Spectroscopy : Validate NMR chemical shift databases (e.g., aromatic protons at δ 6.8–7.5 ppm) .
Advanced: How does fluorination impact the compound’s stability and reactivity?
Answer:
The difluoromethoxy group (-OCFH):
- Enhances Stability : Electron-withdrawing effects reduce oxidative degradation compared to methoxy analogs .
- Alters Reactivity : Polarizes the aromatic ring, directing electrophiles to the para-position.
- Hydrolytic Sensitivity : Monitor for defluorination under acidic/basic conditions via F NMR .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Selection : Use ethyl acetate/hexane (1:3) for high yield (≥85%).
- Temperature Gradient : Cool saturated solutions from reflux to 4°C slowly to avoid oiling out.
- Purity Analysis : Confirm via melting point (mp ~90–95°C) and DSC .
Advanced: How to troubleshoot low yields in difluoromethylation reactions?
Answer:
Common issues and solutions:
- Side Reactions : Competing O-alkylation minimized by using bulky bases (e.g., KCO vs. NaOH) .
- Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of difluoromethylating agents .
- Catalyst Optimization : Screen Pd/C or CuI catalysts for cross-coupling variants .
Advanced: What strategies validate the compound’s purity in interdisciplinary studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
